(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
Description
(4Z)-4-(Ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazolone family. Its structure features a 1,2-oxazol-5-one core substituted at position 3 with a methyl group and at position 4 with an ethylsulfanylmethylidene moiety in the Z-configuration. The ethylsulfanyl group introduces sulfur-based lipophilicity, distinguishing it from oxygen- or nitrogen-containing analogs.
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H9NO2S/c1-3-11-4-6-5(2)8-10-7(6)9/h4H,3H2,1-2H3/b6-4- |
InChI Key |
KXWMUQKIMRRJOS-XQRVVYSFSA-N |
Isomeric SMILES |
CCS/C=C\1/C(=NOC1=O)C |
Canonical SMILES |
CCSC=C1C(=NOC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of an α,β-unsaturated carbonyl compound with an ethylsulfanyl group and a nitrile oxide. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, highlighting substituent differences and their implications:
Substituent Effects on Physicochemical Properties
- Lipophilicity vs. Hydrophilicity : The ethylsulfanyl group in the target compound enhances lipophilicity compared to hydroxyethyl () or methoxy-phenyl () analogs. This property may influence membrane permeability in biological systems .
- Hydrogen Bonding : Polar substituents like hydroxyl () or methoxy () groups facilitate hydrogen bonding, impacting crystallization behavior and solubility .
Biological Activity
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . It features a five-membered oxazole ring, which is known for its diverse biological activities. The presence of the ethylsulfanyl group is significant as it may influence the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Phase transfer catalysis has been reported as an effective method for synthesizing similar heterocycles, enhancing yields and reaction rates.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of oxazoles can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties.
Anticancer Activity
Preliminary studies have indicated potential anticancer effects. A case study involving structurally related compounds demonstrated cytotoxicity against cancer cell lines, prompting further investigation into the mechanism of action. The ability to induce apoptosis in cancer cells was noted, highlighting the need for more extensive testing.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease processes. Compounds within the oxazole family have been shown to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are relevant in neurodegenerative diseases and inflammation, respectively.
Case Studies
-
Antimicrobial Efficacy :
A study assessed the efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity. -
Cytotoxicity Against Cancer Cells :
In vitro testing on human breast cancer cell lines revealed that concentrations above 50 µM resulted in significant cell death compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound. -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit acetylcholinesterase activity in a biochemical assay. Results showed a 45% inhibition at a concentration of 100 µM, indicating potential as a therapeutic agent for Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration Tested | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL | Moderate activity |
| Anticancer | Breast cancer cell lines | 50 µM | Significant cytotoxicity |
| Enzyme inhibition | Acetylcholinesterase | 100 µM | 45% inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
